N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it is believed to exert its effects by modulating specific molecular targets in the body. It has been shown to interact with various enzymes, receptors, and signaling pathways, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of specific signaling pathways. It has also been demonstrated to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. In addition, it has been studied for its potential as a therapeutic agent for neurological disorders, as it has been shown to modulate specific neurotransmitter systems in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential as a multi-targeted therapeutic agent. It has been shown to interact with various molecular targets, making it a promising candidate for the treatment of complex diseases. However, one limitation is the lack of comprehensive understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential.
Future Directions
For the research on N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide include further elucidation of its mechanism of action, optimization of its therapeutic potential, and investigation of its potential applications in various fields, such as neurology and oncology. Additionally, the development of novel synthetic methods for N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide and its derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological profiles.
Synthesis Methods
The synthesis of N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-ylamine and 4H-1,2,4-triazole-3,5-diamine with 3-bromo-N-(3-bromo-4-fluorophenyl)propanamide. The reaction is carried out in the presence of a suitable solvent and a catalyst, under specific temperature and pressure conditions.
Scientific Research Applications
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders.
properties
IUPAC Name |
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-2-12-18-19-13(22-12)7-15-14(21)10-4-3-5-11(6-10)20-8-16-17-9-20/h3-6,8-9H,2,7H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIKVPCRNRUTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)CNC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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